molecular formula C14H14ClNO3 B1419502 Methyl 3-(4-aminophenoxy)benzoate hydrochloride CAS No. 790262-20-3

Methyl 3-(4-aminophenoxy)benzoate hydrochloride

Cat. No. B1419502
M. Wt: 279.72 g/mol
InChI Key: PSUMINGMSMDBIC-UHFFFAOYSA-N
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Description

“Methyl 3-(4-aminophenoxy)benzoate hydrochloride” is a chemical compound with the CAS Number: 790262-20-3 . It has a molecular weight of 279.72 and its molecular formula is C14H14ClNO3 . The IUPAC name for this compound is methyl 3- (4-aminophenoxy)benzoate hydrochloride .


Molecular Structure Analysis

The InChI code for “Methyl 3-(4-aminophenoxy)benzoate hydrochloride” is 1S/C14H13NO3.ClH/c1-17-14(16)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12;/h2-9H,15H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the bonds between them.


Physical And Chemical Properties Analysis

“Methyl 3-(4-aminophenoxy)benzoate hydrochloride” is a solid compound . It should be stored at room temperature for optimal stability . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Polymer Applications

  • Hyperbranched Aromatic Polyamide Synthesis : Methyl 3-(4-aminophenoxy)benzoate is used in the synthesis of hyperbranched aromatic polyamides. These polymers have good solubility and can be used in advanced material applications (Yang, Jikei, & Kakimoto, 1999).

Pharmacological Research

  • Pharmacological Characterization in Preterm Labor Treatment : A derivative of methyl 3-(4-aminophenoxy)benzoate hydrochloride has been studied for its potential in treating preterm labor. The compound shows high affinity for β3-adrenoceptors and inhibits spontaneous contractions in human myometrial strips (Croci et al., 2007).

Chemical Sensing

  • Development of Chemosensors : Derivatives of this compound have been used in the development of selective and colorimetric fluoride chemosensors. These sensors change color in the presence of fluoride ions, indicating potential applications in environmental monitoring (Ma et al., 2013).

Analytical Chemistry

  • Wastewater Analysis : This compound has been used in wastewater analysis for the quantification of phenol compounds, showing sensitivity and precision in detection (Morita & Nakamura, 2010).

Molecular Synthesis and Radiopharmaceuticals

  • Molecular Synthesis for Radiopharmaceuticals : Methyl 3-(4-aminophenoxy)benzoate hydrochloride plays a role in synthesizing radiolabeled compounds for potential use in medical diagnostics and research (Taylor et al., 1996).

Antimicrobial and Antimycobacterial Research

  • Potential Antimycobacterials : Compounds derived from methyl 3-(4-aminophenoxy)benzoate hydrochloride have been tested for antimicrobial and antimycobacterial properties, indicating their potential use in treating infections (Tengler et al., 2013).

Material Science

  • Complex Synthesis in Material Science : The compound has been used in synthesizing diorganotin(IV) complexes, suggesting applications in material science and engineering (Basu, Masharing, & Das, 2012).

Organic Synthesis

  • Organic Synthesis : It is involved in the preparation of various organic compounds, including those with potential medical applications, as demonstrated by the synthesis of 3-amino-2,3,6-trideoxy-D-arabino-hexose hydrochloride (Horton, Sorenson, & Weckerle, 1977).

Environmental Biotechnology

Liquid Crystal Research

  • Liquid Crystal Research : Research into liquid crystalline mixtures involves this compound, contributing to our understanding of molecular polarizability in such systems (Shahina et al., 2016).

Chemical Synthesis and Fungicidal Activity

  • Chemical Synthesis and Fungicidal Activity : The compound has been used in the synthesis of chlorination products, which showed considerable fungicidal activity (Stelt, Suurmond, & Nauta, 1956).

Monomer Synthesis for Advanced Materials

  • Advanced Material Synthesis : It is used in the synthesis of new AB monomers for advanced materials, indicating its role in developing novel polymers (Deming et al., 2015).

Safety And Hazards

This compound is labeled as an irritant . It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

methyl 3-(4-aminophenoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3.ClH/c1-17-14(16)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12;/h2-9H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUMINGMSMDBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-aminophenoxy)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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